Unique Dual Monoamine Transporter Releaser Profile: SERT vs. DAT Potency Differential
3,4-CFP acts as a dual releaser at both the serotonin (SERT) and dopamine (DAT) transporters, with a marked functional preference for serotonin. In rat brain synaptosomes, it induced 5-HT release with an EC₅₀ of 16 nM, and dopamine release with an EC₅₀ of 54 nM [1]. This 3.4-fold difference in potency stands in contrast to the profile of its common analog 1-(3-chlorophenyl)piperazine (mCPP), which is widely characterized as a more selective, but less potent, SERT agent [2]. This unique dual-action profile is a key differentiator for research into serotonergic and dopaminergic interplay.
| Evidence Dimension | Potency for inducing neurotransmitter release |
|---|---|
| Target Compound Data | SERT EC₅₀ = 16 nM; DAT EC₅₀ = 54 nM |
| Comparator Or Baseline | mCPP (reported primarily as a selective SERT agent with lower potency) |
| Quantified Difference | 3,4-CFP exhibits a 3.4-fold selectivity for SERT over DAT. mCPP is considered a more selective SERT agent with lower overall potency. |
| Conditions | Rat brain synaptosomes, [³H]5-HT and [³H]DA release assays |
Why This Matters
For researchers investigating dual monoamine release, 3,4-CFP offers a specific, quantifiable potency ratio, enabling more targeted study designs than a generic monoamine releaser.
- [1] BindingDB. Affinity Data for CHEMBL1906905 (3,4-CFP). EC₅₀ values for SERT and DAT. View Source
- [2] Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. View Source
